molecular formula C12H10BrFN2O B1484281 2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one CAS No. 2098079-91-3

2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B1484281
CAS No.: 2098079-91-3
M. Wt: 297.12 g/mol
InChI Key: MXGSIONAKBVMAH-UHFFFAOYSA-N
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Description

The compound “2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one” is a pyridazine derivative. Pyridazines are diazines (unsaturated six-membered rings with two nitrogen atoms) with the nitrogen atoms in the 1,2-positions . The compound also contains a bromoethyl group and a fluorophenyl group attached to the pyridazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through the reaction of a 1,2-diketone or 1,2-dione with hydrazine or a substituted hydrazine . The bromoethyl and fluorophenyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms . The bromoethyl and fluorophenyl groups would be attached to this ring .


Chemical Reactions Analysis

As an aromatic compound, this molecule could undergo electrophilic aromatic substitution reactions. The presence of the bromoethyl and fluorophenyl groups could influence the reactivity of the pyridazine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the bromoethyl and fluorophenyl groups could influence properties like polarity, solubility, and boiling/melting points .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Compounds related to 2-(2-Bromoethyl)-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one serve as important intermediates in the synthesis of a variety of biologically active molecules. For instance, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one has been reported as a key step in producing compounds with significant biological activities, emphasizing the importance of such intermediates in medicinal chemistry (Wang et al., 2016).

Development of Novel Fluorescent Probes

The research on compounds structurally related to this compound extends into the development of new classes of fluorophores for biomedical applications. One such example is the efficient route to indolizino[3,2-c]quinolines, which exhibited desirable optical properties, suggesting their potential as fluorescent probes in aqueous systems (Park et al., 2015).

Exploration of Antimicrobial Activities

Moreover, derivatives of this compound have been explored for their antimicrobial properties. Research on thiourea derivatives highlighted the significant anti-pathogenic activity of compounds with bromide, fluoride, and chloride substitutions against strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus, pointing towards the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in a particular area (such as medicinal chemistry), further studies could be conducted to optimize its properties .

Properties

IUPAC Name

2-(2-bromoethyl)-6-(4-fluorophenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2O/c13-7-8-16-12(17)6-5-11(15-16)9-1-3-10(14)4-2-9/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGSIONAKBVMAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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